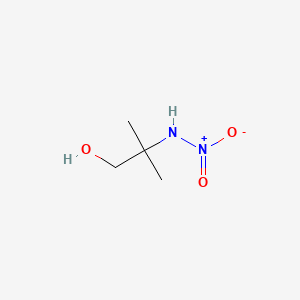![molecular formula C20H41NO3Si B587169 (R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine CAS No. 672314-58-8](/img/structure/B587169.png)
(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, also known as (R)-Boc-TBDMS-Cyclohexyl-Ethan-1-amine, is a chiral compound that has been used in a variety of scientific research applications. This compound is a member of the tert-butyldimethylsilyl (TBDMS) family of compounds, which have been widely used in organic synthesis. It is a versatile reagent that is used in a variety of reactions, including asymmetric synthesis, organometallic chemistry, and peptide synthesis.
Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
The compound is a potential candidate for catalytic non-enzymatic kinetic resolution (KR) strategies in asymmetric synthesis. Non-enzymatic KR, using chiral catalysts, is crucial for achieving high enantioselectivity and yield in the synthesis of chiral compounds, including alcohols, amines, and carbonyl derivatives. The development of catalytic non-enzymatic procedures provides an alternative to enzyme-based resolutions, extending the toolbox for asymmetric organic synthesis (Pellissier, 2011).
Binary Liquid Organic Mixtures Characterization
In the context of studying binary liquid organic mixtures, the structural features of compounds similar to (R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine can aid in understanding the interactions within mixtures containing cyclic or linear alkanols and cycloalkanes or n-alkanes. This insight is valuable for developing models to predict the behavior of such mixtures in various conditions (González, Fuente, & Cobos, 1996).
Rearrangement of Beta-amino Alcohols
The compound is relevant in studies focusing on the rearrangement of beta-amino alcohols via aziridinium intermediates. Such rearrangements are significant for the synthesis of a variety of amines, offering insights into the manipulation of amino alcohol precursors for generating structurally diverse compounds (Métro, Duthion, Pardo, & Cossy, 2010).
C-N Bond Forming Cross-Coupling Reactions
This compound could be involved in C-N bond forming cross-coupling reactions, a fundamental process in organic synthesis. The creation of C-N bonds using aryl halides and amines, including cyclohexyl amines, is pivotal for constructing nitrogen-containing molecules, essential in pharmaceuticals and agrochemicals (Kantam, Reddy, Srinivas, & Bhargava, 2013).
properties
IUPAC Name |
tert-butyl N-[(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3Si/c1-15(21-18(22)24-19(2,3)4)17-12-10-16(11-13-17)14-23-25(8,9)20(5,6)7/h15-17H,10-14H2,1-9H3,(H,21,22)/t15-,16?,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYCTYFQDFQKP-KLAILNCOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741194 |
Source


|
| Record name | tert-Butyl {(1R)-1-[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672314-58-8 |
Source


|
| Record name | Carbamic acid, [(1R)-1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672314-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {(1R)-1-[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)
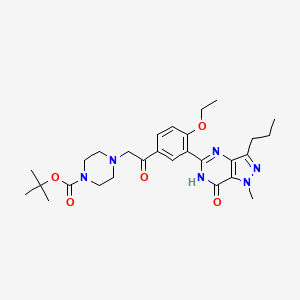

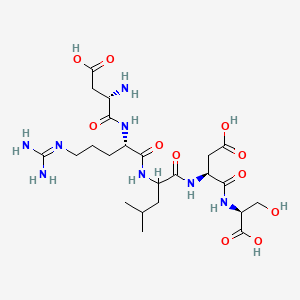
![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)
![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)
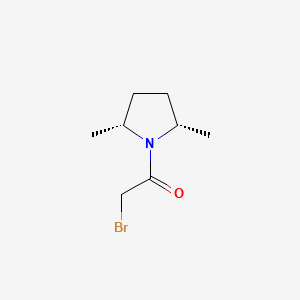
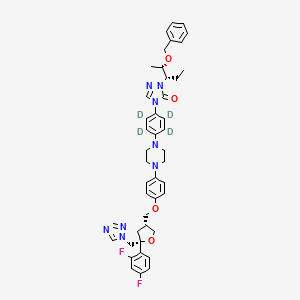
![2-(5-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B587100.png)
![(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B587102.png)
![disodium 7-[4-chloro-6-(N-ethyl-o-toluidino)-1,3,5-triazin-2-ylamino]-4-hydroxy-3-(4-methoxy-2-sulfo](/img/no-structure.png)
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)
